molecular formula C14H21N5O3S B11451983 N-(4-{[(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide

N-(4-{[(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide

Cat. No.: B11451983
M. Wt: 339.42 g/mol
InChI Key: NQXIBIIDCXBRRZ-UHFFFAOYSA-N
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Description

N-(4-{[(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazine-2-thiol under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(4-{[(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-{[(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide stands out due to its unique combination of a triazine ring and sulfonamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H21N5O3S

Molecular Weight

339.42 g/mol

IUPAC Name

N-[4-[(3-propan-2-yl-2,4-dihydro-1H-1,3,5-triazin-6-yl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C14H21N5O3S/c1-10(2)19-8-15-14(16-9-19)18-23(21,22)13-6-4-12(5-7-13)17-11(3)20/h4-7,10H,8-9H2,1-3H3,(H,17,20)(H2,15,16,18)

InChI Key

NQXIBIIDCXBRRZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CNC(=NC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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